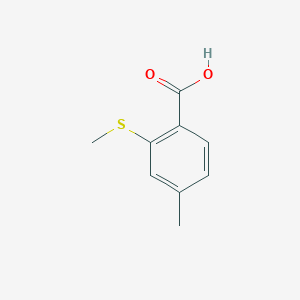

4-Methyl-2-(methylsulfanyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILGTXWBDXWBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709368 | |

| Record name | 4-Methyl-2-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24852-73-1 | |

| Record name | 4-Methyl-2-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-(methylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Methylsulfanyl Benzoic Acid and Its Key Analogues

Direct Synthetic Routes to 4-Methyl-2-(methylsulfanyl)benzoic Acid

Direct synthesis of this compound typically involves the late-stage introduction of the methylsulfanyl moiety onto a pre-existing 4-methylbenzoic acid framework. A common strategy employs a precursor such as 2-bromo-4-methylbenzoic acid or 2-chloro-4-methylbenzoic acid. sigmaaldrich.comnih.gov In these routes, the halogen atom at the C2 position serves as a leaving group, which can be displaced by a methylthiolate nucleophile.

This nucleophilic aromatic substitution is often facilitated by a copper catalyst, in a variation of the Ullmann condensation, or a palladium catalyst. The reaction is typically performed by treating the halogenated benzoic acid with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like DMF or NMP at elevated temperatures. The carboxylate group, being electron-withdrawing, can activate the ortho-halogen for nucleophilic displacement, although the reaction conditions must be carefully controlled to avoid side reactions.

A plausible direct synthetic route is outlined below:

Starting Material: 2-Chloro-4-methylbenzoic acid nih.gov

Reagent: Sodium thiomethoxide (NaSMe)

Catalyst: Copper(I) iodide (CuI) or a palladium complex

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Conditions: Heat (e.g., 100-150 °C)

This approach is advantageous for its convergency but is entirely dependent on the availability of the specific halogenated precursor.

Multi-Step Synthesis Strategies from Precursors

Multi-step syntheses offer greater flexibility, allowing the molecule to be built from more readily available starting materials like substituted benzenes and toluenes. These strategies require careful planning to ensure the correct placement of substituents, leveraging their inherent directing effects in chemical reactions.

The logical and economically viable starting point for a multi-step synthesis is often a simple, commercially available hydrocarbon such as p-xylene (B151628). wikipedia.org p-Xylene possesses the required 1,4-substitution pattern of the methyl and eventual carboxyl groups. The initial step involves introducing a functional group that can later be converted into or used to introduce the methylsulfanyl group.

A common functionalization reaction is electrophilic aromatic substitution. For instance, the bromination of p-xylene using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) yields 2-bromo-1,4-dimethylbenzene. The methyl groups are ortho-, para-directing and activating, leading the bromine to substitute at one of the positions ortho to a methyl group (positions 2, 3, 5, or 6). Due to symmetry, these are all equivalent, leading to a single major product. This brominated intermediate is a versatile precursor for subsequent transformations.

Another key reaction is the Friedel-Crafts alkylation, which involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce an alkyl group onto the benzene (B151609) ring. libretexts.org

With a functionalized precursor in hand, such as 2-bromo-1,4-dimethylbenzene, the methylsulfanyl (-SMe) group can be introduced. Several methods exist for this transformation:

Palladium-Catalyzed Cross-Coupling: Aryl halides can be coupled with thiols or their salts using palladium catalysts. For example, 2-bromo-1,4-dimethylbenzene can react with sodium thiomethoxide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form 1,4-dimethyl-2-(methylsulfanyl)benzene.

Nucleophilic Aromatic Substitution: While less common for unactivated aryl halides, under forcing conditions or with copper catalysis (Ullmann condensation), the bromo group can be substituted by a methylthiolate anion.

Directed Ortho-Metalation (DoM): A powerful alternative strategy involves the direct C-H activation at the position ortho to a directing metalation group (DMG). Starting with 4-methylbenzoic acid, the carboxylic acid group can direct lithiation to the C2 position using a strong base like n-butyllithium or sec-butyllithium. rsc.orgharvard.edu The resulting aryllithium intermediate is then quenched with an electrophilic sulfur reagent, such as dimethyl disulfide (CH₃SSCH₃), to introduce the methylsulfanyl group directly, yielding the target molecule. rsc.orgharvard.edursc.orgresearchgate.net

The table below summarizes common methods for introducing the methylsulfanyl group.

| Method | Starting Material | Key Reagents | Typical Product |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl Halide (e.g., 2-Bromo-1,4-dimethylbenzene) | NaSMe, Pd Catalyst (e.g., Pd(OAc)₂), Ligand | Aryl Methyl Sulfide (B99878) (e.g., 1,4-Dimethyl-2-(methylsulfanyl)benzene) |

| Directed Ortho-Metalation | Arene with Directing Group (e.g., 4-Methylbenzoic acid) | 1. Strong Base (e.g., sBuLi/TMEDA) 2. Dimethyl disulfide (MeSSMe) | ortho-Methylsulfanyl Arene (e.g., this compound) |

| Nucleophilic Substitution | Aryl Halide (e.g., 2-Chloro-4-methylbenzonitrile) google.comgoogle.com | NaSMe, CuI (optional) | Aryl Methyl Sulfide (e.g., 4-Methyl-2-(methylsulfanyl)benzonitrile) |

The final key step in many multi-step syntheses is the formation of the carboxylic acid group. When starting from a toluene (B28343) derivative like 1,4-dimethyl-2-(methylsulfanyl)benzene, this is typically achieved by oxidizing one of the methyl groups. The methyl group at the C4 position is sterically more accessible than the one at C1, which is flanked by the bulky methylsulfanyl group, potentially allowing for selective oxidation.

However, strong oxidizing agents often convert any available alkyl side chain on a benzene ring into a carboxylic acid. acs.org Common methods include:

Potassium Permanganate (B83412) (KMnO₄): A classic and potent oxidizing agent that effectively converts alkylbenzenes to benzoic acids. The reaction is typically run in an aqueous solution, often under basic or neutral conditions, followed by acidification.

Catalytic Oxidation: More modern and industrially favored methods use transition metal catalysts (often based on cobalt and manganese) with air or pure oxygen as the oxidant. acs.orgresearchgate.net These reactions are typically carried out in a solvent like acetic acid at elevated temperatures and pressures. acs.org

If the synthesis proceeds through a nitrile intermediate (e.g., 4-methyl-2-(methylsulfanyl)benzonitrile), the carboxyl group is formed by hydrolysis. This is usually accomplished by heating the nitrile with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by neutralization. google.comgoogle.com

The following table details common oxidation conditions.

| Oxidant/System | Substrate | Conditions | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkylbenzene | Aqueous, heat | Strong, classic oxidant; requires stoichiometric amounts. |

| Cobalt(II) Acetate / NaBr | Toluene derivative | Acetic acid, O₂, heat, pressure acs.org | Common industrial method (Amoco process). acs.org |

| Heterogeneous Catalysts (e.g., Envirocat EPAC) | Toluene derivative | Neat (solvent-free), O₂, heat rsc.orgrsc.org | Greener approach with catalyst recycling. rsc.orgrsc.org |

| Nitric Acid or Sodium Hypochlorite | Electron-deficient toluenes | Harsh conditions google.com | Used for substrates resistant to milder oxidation. google.com |

Achieving the specific 1-carboxy-2-methylsulfanyl-4-methyl substitution pattern requires a deliberate and regioselective approach. The sequence in which the functional groups are introduced is critical and depends on their electronic and directing effects. ucalgary.ca

Strategy 1: Functionalization of p-Xylene.

Start: p-Xylene.

Bromination: Electrophilic bromination installs a bromine atom at the 2-position, directed by the two ortho-, para-directing methyl groups.

Thiolation: The bromo group is replaced by a methylsulfanyl group via methods described in 2.2.2.

Oxidation: The methyl group at the 4-position is oxidized to a carboxylic acid. This step must be selective or the other methyl group must be oxidized first and then protected.

Strategy 2: Directed Ortho-Metalation of a Benzoic Acid Derivative.

Start: 4-Methylbenzoic acid (p-Toluic acid).

Metalation: The powerful carboxylate directing group forces deprotonation (lithiation) at the ortho C2 position. rsc.orgharvard.edu

Sulfenylation: The resulting organometallic intermediate is reacted with dimethyl disulfide to install the methylsulfanyl group at the 2-position, directly forming the final product. rsc.orgrsc.orgresearchgate.net

This second strategy is often more elegant and efficient, as it uses a C-H activation approach to build complexity and ensures perfect regiocontrol in a single step from an advanced intermediate.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, these principles can be applied, particularly in the oxidation step.

Traditional oxidation of toluene derivatives often relies on stoichiometric amounts of heavy-metal oxidants like potassium permanganate or chromium trioxide, which generate significant inorganic waste. Modern sustainable approaches focus on catalytic methods using environmentally benign oxidants.

Use of Green Oxidants: Air (O₂) and hydrogen peroxide (H₂O₂) are considered green oxidants because their primary byproduct is water. mdpi.com Catalytic systems have been developed that use transition metals (e.g., cobalt, manganese, selenium) to activate these oxidants for the selective oxidation of toluenes to benzoic acids. acs.orgmdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metals on clay (e.g., Envirocat EPAC), offers significant advantages. rsc.orgrsc.org These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, reducing waste and cost. rsc.orgrsc.org

Solvent-Free Conditions: Performing reactions without a solvent ("neat") or in more environmentally friendly solvents like water or supercritical CO₂ reduces volatile organic compound (VOC) emissions and simplifies product purification. rsc.orgrsc.org For instance, the oxidation of toluene can be performed neat using a heterogeneous catalyst, with the water byproduct being removed by azeotropic distillation. rsc.org

Renewable Feedstocks: On a broader scale, research into producing key chemical building blocks like benzoic acid derivatives from renewable resources, such as lignin, presents a long-term strategy for sustainability in the chemical industry. rsc.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, less wasteful, and safer.

Radiosynthesis of this compound Not Documented in Publicly Accessible Research

A thorough review of available scientific literature reveals no specific studies detailing the radiosynthesis or isotopic labeling of this compound. While general methodologies for the carbon-14 (B1195169) (¹⁴C) labeling of organic molecules are well-established, their direct application to this particular compound has not been described in published research.

General strategies for introducing a ¹⁴C label into a molecule often involve multi-step synthetic sequences. These can include the use of ¹⁴C-labeled starting materials, such as [¹⁴C]carbon dioxide or [¹⁴C]methyl iodide, which are then incorporated into the target molecule's structure through various chemical reactions. For a compound like this compound, potential labeling strategies could theoretically involve introducing a ¹⁴C label into the methyl group, the carboxyl group, or the aromatic ring. However, without specific experimental data, any proposed synthetic route remains purely hypothetical.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Methylsulfanyl Benzoic Acid Transformations

Oxidation Reactions of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group of 4-Methyl-2-(methylsulfanyl)benzoic acid is susceptible to oxidation, allowing for the stepwise formation of sulfoxide (B87167) and sulfone derivatives. This reactivity is central to modifying the electronic and physical properties of the molecule.

Stereoselective Formation of Sulfoxide Derivatives (e.g., 4-Methyl-2-(methylsulfinyl)benzoic acid)

The oxidation of prochiral sulfides, such as this compound, to sulfoxides creates a chiral center at the sulfur atom. Consequently, the product, 4-Methyl-2-(methylsulfinyl)benzoic acid, can exist as a mixture of enantiomers. The synthesis of single-enantiomer sulfoxides is a significant area of research, particularly for applications in pharmaceuticals and asymmetric synthesis.

While specific studies on the stereoselective oxidation of this compound are not extensively detailed in the available literature, established methodologies for the asymmetric oxidation of aryl alkyl sulfides are applicable. These methods typically employ chiral oxidizing agents or catalytic systems involving a chiral ligand and a metal center. The goal is to create a chiral environment that favors the formation of one enantiomer over the other.

Common approaches include:

Chiral Titanium Complexes: The use of titanium-based catalysts, often in conjunction with chiral diols like diethyl tartrate (DET), has proven effective for the asymmetric oxidation of thioethers.

Vanadium-Based Catalysts: Chiral Schiff base ligands combined with vanadium complexes are also utilized to catalyze the enantioselective oxidation of sulfides, typically using hydrogen peroxide as the terminal oxidant.

Chiral Oxaziridines: Stoichiometric chiral reagents, such as Davis oxaziridines, can provide high enantioselectivity in the oxidation of sulfides to sulfoxides.

The successful application of these methods would yield enantiomerically enriched (R)- or (S)-4-Methyl-2-(methylsulfinyl)benzoic acid, depending on the specific chiral catalyst or reagent employed.

Oxidation to Sulfonyl Derivatives (e.g., 4-Methyl-2-(methylsulfonyl)benzoic acid)

Further oxidation of the methylsulfanyl group, or the intermediate sulfoxide, leads to the formation of the corresponding sulfone, 4-Methyl-2-(methylsulfonyl)benzoic acid. This transformation significantly alters the polarity and electronic nature of the sulfur-containing substituent. A variety of oxidizing agents can accomplish this conversion, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. nih.govrsc.org The reaction is often performed under mild, transition-metal-free conditions. nih.gov

The oxidation of related 2-(alkylthio)benzoic acid derivatives to their sulfonyl counterparts is a well-documented process. googleapis.com For instance, alkyl esters of 2-(chloro, bromo, or nitro)-4-methylthiobenzoic acid are readily oxidized to the corresponding sulfonyl compounds using conventional techniques. googleapis.com This indicates that the transformation of this compound to 4-Methyl-2-(methylsulfonyl)benzoic acid is a feasible and expected reaction. The reaction can proceed directly from the sulfide (B99878) or via the sulfoxide intermediate. rsc.orgresearchgate.net

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst (e.g., tungstate (B81510) salts) or in an acidic medium (e.g., acetic acid). nih.govgoogleapis.com | Considered a "green" oxidant as the only byproduct is water. rsc.org |

| Potassium Permanganate (B83412) (KMnO₄) | Aqueous solution, often under basic or acidic conditions. | A strong, versatile oxidant, but can sometimes lead to over-oxidation of other functional groups if not controlled. alfa-chemistry.com |

| Meta-Chloroperoxybenzoic Acid (m-CPBA) | Organic solvents (e.g., CH₂Cl₂), typically at or below room temperature. researchgate.net | Highly effective for oxidation to both sulfoxides (1 equivalent) and sulfones (2 equivalents). |

| Sodium Periodate (NaIO₄) | Aqueous/organic solvent mixtures (e.g., methanol/water). | Often used for selective oxidation to sulfoxides, but can produce sulfones under more forcing conditions. |

Mechanistic Pathways of Sulfur Oxidation

The mechanism of sulfide oxidation, particularly with hydrogen peroxide, has been the subject of theoretical and experimental investigation. The prevailing mechanism involves a direct electrophilic attack of an oxygen atom from the oxidant on the nucleophilic sulfur atom of the thioether. nih.gov

Computational studies on the oxidation of dimethyl sulfide by H₂O₂ suggest that the primary reaction coordinates are the simultaneous breaking of the peroxide O–O bond and the formation of the new S–O bond. acs.orgnih.gov The process proceeds through a transition state where the sulfur atom attacks one of the peroxide oxygens. Water molecules in the solution can stabilize this transition state through hydrogen bonding, facilitating the charge separation required for the reaction. acs.orgnih.gov This model indicates that the reaction is typically a second-order process and is not necessarily acid-catalyzed under moderately acidic to neutral conditions. nih.govnih.gov

An alternative pathway, particularly in photocatalytic or certain metal-catalyzed systems, may involve single-electron transfer (SET) processes, leading to the formation of a sulfide radical cation intermediate. researchgate.net However, for common reagents like H₂O₂, the direct oxygen transfer mechanism is generally accepted for the oxidation to both sulfoxides and, subsequently, to sulfones. rsc.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide array of derivatives, most notably esters and acid halides.

Esterification Reactions to Form Esters of this compound

The conversion of this compound to its corresponding esters is readily achieved through Fischer-Speier esterification. This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess as the solvent, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

A procedure for a closely related compound, 2-(methylthio)benzoic acid, involves refluxing it in anhydrous ethanol (B145695) with a catalytic amount of sulfuric acid for several hours to produce the corresponding ethyl ester. Similar conditions would be applicable for the synthesis of various alkyl esters of this compound. Microwave-assisted methods have also been shown to accelerate Fischer esterification, often leading to higher yields in shorter reaction times, particularly when conducted in sealed vessels. researchgate.netresearchgate.netusm.my

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product after deprotonation. organic-chemistry.orgmasterorganicchemistry.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Alcohol is often used in large excess to serve as the solvent and drive the equilibrium. tcu.edu |

| Catalyst | Concentrated H₂SO₄, p-TsOH, HCl | Protonates the carbonyl group, activating it for nucleophilic attack. organic-chemistry.org |

| Temperature | Reflux | Increases the reaction rate to reach equilibrium faster. |

| Reaction Time | Several hours | Required to reach equilibrium. Can be shortened with microwave irradiation. researchgate.net |

Conversion to Acid Halides (e.g., Acid Chlorides)

Carboxylic acids can be converted into more reactive acid halides, which are valuable synthetic intermediates. The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). commonorganicchemistry.com This reaction is effective for a wide range of carboxylic acids, including aromatic ones. The synthesis of 2-(methylthio)benzoyl chloride from 2-(methylthio)benzoic acid using thionyl chloride has been reported, demonstrating the applicability of this method to the target compound's structural class.

The reaction typically involves heating the carboxylic acid with an excess of thionyl chloride, which can also serve as the solvent. commonorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. google.com In some cases, a catalyst such as N,N-dimethylformamide (DMF) may be added to accelerate the reaction. google.com

The mechanism begins with the attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. This intermediate is highly reactive, and the previously expelled chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acid chloride, along with the release of SO₂ and HCl. google.com

Amidation Reactions

The conversion of the carboxylic acid functional group in this compound into an amide is a fundamental transformation. This reaction typically proceeds by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

One common method involves the direct condensation of the carboxylic acid and an amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Alternatively, the amidation can be carried out in a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-methyl-2-(methylsulfanyl)benzoyl chloride is then reacted with an amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the corresponding amide. nih.gov This method is robust and widely applicable to a variety of amines. rsc.org

Recent methodologies also explore direct amidation catalyzed by Lewis acids such as titanium(IV) chloride (TiCl₄), which can facilitate the reaction between a carboxylic acid and an amine under heated conditions. nih.gov The choice of method depends on the specific amine used, the desired reaction conditions, and the tolerance of other functional groups in the molecule. lookchemmall.comnih.gov

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Coupling Agent Mediated | Carboxylic acid, Amine, EDC or DCC | Room temperature, Solvent (e.g., DCM, DMF) | Mild conditions, good for sensitive substrates. |

| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Pyridine) | Step 1: Reflux Step 2: 0°C to room temperature | High-yielding, suitable for less reactive amines. |

| Lewis Acid Catalysis | Carboxylic acid, Amine, TiCl₄ | Heated (e.g., 85°C), Pyridine as solvent | Direct condensation without prior activation. nih.gov |

| Dehydration | Ammonium (B1175870) salt of the carboxylic acid | Heating the ammonium salt | Typically used for simple, unsubstituted amides. libretexts.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring of this compound. The regiochemical outcome of these reactions is governed by the directing effects of the three existing substituents: the methyl group (-CH₃), the methylsulfanyl group (-SCH₃), and the carboxylic acid group (-COOH).

-CH₃ (methyl) group: An activating group and ortho, para-director.

-SCH₃ (methylsulfanyl) group: An activating group and ortho, para-director.

-COOH (carboxyl) group: A deactivating group and meta-director. reddit.com

The positions available for substitution are C3, C5, and C6. The activating groups (-CH₃ and -SCH₃) will direct incoming electrophiles to positions ortho and para to themselves, while the deactivating carboxyl group will direct them to the meta position.

Position C3: ortho to the -CH₃ group.

Position C5: para to the -CH₃ group and meta to the -COOH group.

Position C6: ortho to the -SCH₃ group.

The combined influence of these groups suggests that position C5 is the most likely site for electrophilic attack. It is activated by being para to the methyl group and is also the meta position relative to the deactivating carboxyl group. The methylsulfanyl group also directs to this position (para), though the position is already occupied by the methyl group. Therefore, in reactions like nitration, which typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile, the major product is expected to be 5-nitro-4-methyl-2-(methylsulfanyl)benzoic acid. masterorganicchemistry.comlibretexts.orgaiinmr.com The strong deactivating nature of the carboxylic acid will generally require harsh reaction conditions compared to more activated aromatic rings. truman.edu

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -SCH₃ | C2 | Activating | Ortho, Para (to C3, C5) |

| -CH₃ | C4 | Activating | Ortho, Para (to C3, C5) |

Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide).

The parent molecule, this compound, is not well-suited for SNAr reactions under standard conditions. The benzene ring is substituted with electron-donating or weakly deactivating groups and lacks a suitable leaving group in an activated position. For an SNAr reaction to occur, the molecule would first need to be modified. For instance, if the molecule were nitrated (as described in section 3.3) and also possessed a halogen at a key position, SNAr could become feasible. For example, if a chlorine atom were present at the C2 position and a nitro group at the C5 position, the chlorine could potentially be displaced by a strong nucleophile. However, on the unmodified ring, this reaction is not a characteristic transformation. nih.gov

Cross-Coupling Reactions and Other Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For this compound to participate in common cross-coupling reactions like the Suzuki or Heck reaction, it typically requires prior functionalization to introduce a halide or triflate group onto the aromatic ring.

However, modern developments in cross-coupling chemistry offer alternative strategies. A notable approach is the Liebeskind-Srogl cross-coupling, which allows for the palladium-catalyzed reaction of thioethers with boronic acids in the presence of a copper(I) promoter. lmaleidykla.lt This methodology could potentially be applied to the methylsulfanyl group (-SCH₃) at the C2 position, enabling its replacement with various aryl, heteroaryl, or vinyl groups. This would be a direct pathway to functionalize that specific position without needing to first install a halogen.

Alternatively, the carboxylic acid group itself can be used in decarboxylative cross-coupling reactions, although this is a less common transformation for benzoic acids. The more conventional route involves converting the compound into an aryl halide or triflate, which can then readily participate in a wide range of palladium-catalyzed transformations. organic-chemistry.org

Suzuki Coupling: Reaction of a halogenated derivative of the title compound with a boronic acid (or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. nih.govmdpi.comnih.gov

Heck Reaction: Reaction of a halogenated derivative with an alkene, catalyzed by palladium, to form a substituted alkene. beilstein-journals.orgnih.govlibretexts.org

| Reaction Type | Required Functionalization | Reactive Site | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Halogenation of the ring (e.g., at C5) | C-Halogen bond | Biaryl derivative |

| Heck Reaction | Halogenation of the ring (e.g., at C5) | C-Halogen bond | Styrenyl derivative |

| Liebeskind-Srogl Coupling | None required | C-S bond of the methylsulfanyl group | Biaryl derivative at C2 |

Studies on Reaction Kinetics and Thermodynamics of this compound Derivatives

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively documented in readily available literature. However, the thermodynamic properties of reactions involving benzoic acid and its derivatives have been investigated in a more general sense. For instance, studies on the solubility and solvation of substituted benzoic acids in various solvent systems provide insight into the thermodynamic parameters of these processes, including Gibbs free energy, enthalpy, and entropy of solvation. jbiochemtech.com

The Gibbs free energy changes (ΔG) associated with the solvation of benzoic acids are influenced by factors such as temperature and solvent composition. Generally, the solubility of benzoic acid derivatives increases with a higher proportion of an organic solvent like ethanol in an ethanol-water mixture and with increasing temperature, indicating that the solvation process is favored under these conditions. jbiochemtech.com

The kinetics of the reactions discussed in previous sections would be influenced by the electronic and steric properties of the substituents on this compound.

Amidation: The reaction rate would be dependent on the method of activation and the nucleophilicity of the amine. Steric hindrance around the carboxyl group from the ortho-methylsulfanyl group could potentially slow the reaction compared to an unhindered benzoic acid.

Electrophilic Aromatic Substitution: The activating -CH₃ and -SCH₃ groups would increase the rate of reaction compared to unsubstituted benzoic acid, although the deactivating -COOH group would still make the ring less reactive than benzene itself.

Further experimental studies would be required to quantify the specific rate constants, activation energies, and thermodynamic profiles for the transformations of this compound.

Design and Synthesis of 4 Methyl 2 Methylsulfanyl Benzoic Acid Analogues and Derivatives for Structure Activity Relationship Sar Studies

Structural Modifications of the Benzoic Acid Core

The carboxylic acid group of the benzoic acid core is a critical functional group, often involved in pivotal interactions with biological targets through hydrogen bonding or ionic interactions. However, its acidic nature can also lead to poor pharmacokinetic properties. Therefore, modifying this group is a common strategy in medicinal chemistry to enhance drug-like characteristics. researchgate.net

One primary approach is bioisosteric replacement , where the carboxylic acid is substituted with other functional groups that mimic its size, shape, and electronic properties but possess different physicochemical characteristics. chem-space.compressbooks.pub These replacements aim to retain or improve biological activity while potentially improving metabolic stability, membrane permeability, or reducing side effects.

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: These acidic heterocycles are one of the most successful carboxylic acid bioisosteres, often exhibiting similar pKa values and the ability to participate in similar binding interactions.

Acyl sulfonamides: These groups can also act as proton donors and engage in hydrogen bonding, serving as effective mimics.

Hydroxamic acids: This functional group can chelate metal ions, which may be relevant if the biological target is a metalloenzyme.

Esters and Amides: Conversion of the carboxylic acid to its corresponding esters or amides neutralizes the acidic character. This modification is useful for probing the necessity of the acidic proton for activity. These derivatives can also act as prodrugs, which are metabolized in vivo to release the active carboxylic acid. researchgate.net

The synthesis of these analogues typically starts from 4-methyl-2-(methylsulfanyl)benzoyl chloride, which can be readily prepared from the parent benzoic acid using reagents like thionyl chloride (SOCl₂). prepchem.compreprints.org The resulting acid chloride is a versatile intermediate that can react with various nucleophiles to form the desired amides, esters, and other derivatives.

Chemical Alterations of the Methylsulfanyl Group

Varying Alkylthio Groups: A straightforward modification is to replace the methyl group with other alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket. This can be achieved through nucleophilic aromatic substitution reactions on a suitable precursor, such as 2-chloro-4-methylbenzoic acid, with various thiols.

Oxidation of the Sulfur Atom: The sulfur atom of the methylsulfanyl group is susceptible to oxidation, offering a direct route to analogues with increased polarity and hydrogen bonding capability. researchgate.net This is a crucial modification strategy for improving solubility and modulating interactions with the biological target. nih.govresearchgate.net

Sulfoxides: Mild oxidation of the thioether, using reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄), yields the corresponding sulfoxide (B87167). researchgate.netorganic-chemistry.org This introduces a chiral center at the sulfur atom, allowing for the investigation of stereochemical preferences in binding.

Sulfones: Further or more aggressive oxidation leads to the formation of the sulfone. mdpi.com Sulfones are potent hydrogen bond acceptors but lack the chirality of sulfoxides. The synthesis of sulfoxides and sulfones from the parent thioether allows for a graded increase in polarity, providing a powerful tool for SAR studies. researchgate.net

| Modification | Reagent Example | Key Property Change |

| Thioether to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Increased polarity, introduces chirality |

| Thioether to Sulfone | Excess Hydrogen Peroxide | Further increased polarity, strong H-bond acceptor |

| Methyl to Ethylthio | Ethanethiol | Increased lipophilicity and steric bulk |

Introduction of Diverse Substituents on the Aromatic Ring

Altering the substitution pattern on the phenyl ring is a fundamental strategy in lead optimization. biomedres.us The introduction of various functional groups can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and pharmacokinetic properties. fastercapital.comscience.gov The existing methyl group at the 4-position and the methylsulfanyl group at the 2-position direct incoming electrophiles, but multi-step synthetic routes are often required to achieve specific substitution patterns.

Common substituents and their potential effects include:

Halogens (F, Cl, Br): Introducing halogens can increase lipophilicity and metabolic stability. Fluorine, in particular, can act as a bioisostere for a hydrogen atom or a hydroxyl group and can modulate the pKa of nearby functional groups. chemrxiv.orgprinceton.edu

Nitro (-NO₂): As a strong electron-withdrawing group, a nitro substituent can significantly alter the electronic character of the ring and serve as a handle for further functionalization, such as reduction to an amino group.

Amino (-NH₂): The introduction of an amino group adds a basic center and a hydrogen bond donor, which can form new interactions with the target. It is typically introduced by the reduction of a nitro group.

Trifluoromethyl (-CF₃): This group is a highly lipophilic and strongly electron-withdrawing bioisostere of a methyl group. Its inclusion can enhance metabolic stability and binding affinity through favorable interactions.

The table below summarizes the impact of different substituents on the properties of an aromatic ring.

| Substituent | Electronic Effect | Common Impact on Properties |

| -F, -Cl, -Br | Electron-withdrawing, weakly deactivating | Increases lipophilicity, can block metabolism |

| -NO₂ | Strongly electron-withdrawing | Increases acidity of benzoic acid, synthetic handle |

| -NH₂ | Strongly electron-donating | Adds basicity, hydrogen bonding |

| -CF₃ | Strongly electron-withdrawing | Increases lipophilicity, metabolic stability |

Heterocyclic Ring Incorporations Adjacent to the Benzoic Acid Scaffold

Incorporating heterocyclic rings is a powerful strategy in drug design to explore novel chemical space, improve physicochemical properties, and introduce new binding interactions. rroij.comnih.govresearchgate.net Fusing a heterocyclic ring to the existing benzoic acid scaffold can rigidify the molecule, which may lead to higher binding affinity by reducing the entropic penalty of binding.

Heterocycles can be chosen to act as bioisosteric replacements for the phenyl ring or parts of it, potentially improving properties like solubility and metabolic stability. cambridgemedchemconsulting.comnih.gov The choice of heterocycle (e.g., pyridine (B92270), pyrimidine, imidazole, oxazole) introduces heteroatoms that can act as hydrogen bond donors or acceptors, influencing the molecule's interaction with its biological target. reachemchemicals.com

Stereochemical Considerations in Analogue Design

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target. patsnap.comresearchgate.net Biological systems, such as enzymes and receptors, are chiral, and they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a drug molecule. nih.gov

In the context of 4-Methyl-2-(methylsulfanyl)benzoic acid analogues, chirality can be introduced in several ways:

Oxidation to Sulfoxide: As mentioned in section 4.2, the oxidation of the thioether to a sulfoxide creates a chiral center at the sulfur atom. It is crucial to separate the resulting enantiomers (R- and S-sulfoxides) and test them individually, as one enantiomer may be significantly more active or have a different biological profile than the other. ijpsr.com

Modifications with Chiral Groups: Introducing chiral substituents on the aromatic ring or as part of the ester or amide modifications of the benzoic acid core will also result in stereoisomers.

The absolute stereochemistry of chiral analogues must be determined early in the development process. nih.gov Designing syntheses that are stereoselective (favoring the formation of one stereoisomer over another) is a key goal. This allows for the production of single-enantiomer compounds, which simplifies pharmacological evaluation and can lead to drugs with improved therapeutic indices. ijpsr.com The differential biological activity of enantiomers underscores the importance of considering the three-dimensional structure of molecules in drug design. patsnap.com

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Methylsulfanyl Benzoic Acid and Its Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. These methods are complementary and provide a detailed fingerprint of the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides characteristic absorption bands for various functional groups. For 4-Methyl-2-(methylsulfanyl)benzoic acid, the FT-IR spectrum is expected to be dominated by the vibrations of the carboxylic acid, methyl, and methylsulfanyl groups, as well as the substituted benzene (B151609) ring.

The most prominent feature in the FT-IR spectrum of a carboxylic acid is the broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, usually observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are also observable, typically in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. The out-of-plane O-H bend is often seen as a broad band around 920 cm⁻¹.

Vibrations associated with the methyl (-CH₃) and methylsulfanyl (-S-CH₃) groups are also expected. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups typically appear in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions. The C-S stretching vibration of the methylsulfanyl group is generally weak and appears in the 700-600 cm⁻¹ range.

The substituted benzene ring will exhibit several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region. Aromatic C=C stretching vibrations give rise to a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| ~3050 | C-H Stretch | Aromatic |

| 2975-2950 | C-H Asymmetric Stretch | Methyl |

| 2885-2865 | C-H Symmetric Stretch | Methyl |

| 1710-1680 | C=O Stretch | Carboxylic Acid |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1440-1395 | O-H In-plane Bend | Carboxylic Acid |

| 1320-1210 | C-O Stretch | Carboxylic Acid |

| ~920 | O-H Out-of-plane Bend | Carboxylic Acid |

| 900-675 | C-H Out-of-plane Bend | Aromatic Ring |

| 700-600 | C-S Stretch | Methylsulfanyl |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be strong, appearing in the 1600-1500 cm⁻¹ region. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum. The C-S stretching vibration of the methylsulfanyl group, which is typically weak in the IR, may also be more readily observed in the Raman spectrum.

The C=O stretching vibration of the carboxylic acid will also be present in the Raman spectrum, though generally weaker than in the IR. The O-H stretching band is typically very weak in Raman spectra. The C-H stretching vibrations of the methyl and aromatic groups will also be visible.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| 2975-2950 | C-H Asymmetric Stretch | Methyl |

| 2885-2865 | C-H Symmetric Stretch | Methyl |

| 1710-1680 | C=O Stretch | Carboxylic Acid |

| 1600-1500 | C=C Stretch | Aromatic Ring |

| 700-600 | C-S Stretch | Methylsulfanyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common techniques used for this purpose.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the carboxylic acid, the two methyl groups, and the aromatic ring.

The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The exact chemical shift can be dependent on the solvent and concentration.

The protons of the methyl group attached to the aromatic ring (-CH₃) will appear as a singlet, likely in the range of 2.3-2.5 ppm. The protons of the methylsulfanyl group (-S-CH₃) will also give a singlet, expected to be in a similar region, around 2.4-2.6 ppm.

The aromatic region of the spectrum will show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely exhibit splitting patterns due to spin-spin coupling. The proton at position 6 (adjacent to the carboxylic acid group) is expected to be the most deshielded. The protons at positions 3 and 5 will have distinct chemical shifts and will likely show coupling to each other. A detailed analysis of the coupling constants (J-values) can help in the definitive assignment of these aromatic protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.0-13.0 | s (broad) | 1H | -COOH |

| 7.8-8.0 | d | 1H | Aromatic H-6 |

| 7.1-7.3 | m | 2H | Aromatic H-3, H-5 |

| 2.4-2.6 | s | 3H | -S-CH₃ |

| 2.3-2.5 | s | 3H | Ar-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal in the spectrum. For this compound, nine distinct signals are expected.

The carbonyl carbon of the carboxylic acid group (-COOH) will be the most deshielded, appearing at a chemical shift of around 165-175 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the methylsulfanyl group (C-2) will have characteristic chemical shifts. The carbon bearing the methyl group (C-4) will also be distinct.

The methyl carbon of the methyl group attached to the ring (Ar-CH₃) is expected to have a chemical shift of around 20-25 ppm. The methyl carbon of the methylsulfanyl group (-S-CH₃) will likely appear at a slightly lower field, around 15-20 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 165-175 | C=O (Carboxylic Acid) |

| 140-145 | Aromatic C-4 |

| 138-142 | Aromatic C-2 |

| 130-135 | Aromatic C-6 |

| 125-130 | Aromatic C-1, C-3, C-5 |

| 20-25 | Ar-CH₃ |

| 15-20 | -S-CH₃ |

Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature NMR)

For a more detailed and unambiguous structural assignment, advanced NMR techniques are often employed.

Variable-Temperature (VT) NMR: VT-NMR studies could provide insights into the dynamic processes within the molecule. For instance, rotation around the C-S bond of the methylsulfanyl group might be restricted at low temperatures. If this rotation is slow on the NMR timescale, it could lead to the observation of distinct signals for conformers. By varying the temperature, the rate of this process can be studied, and thermodynamic parameters can be determined. Furthermore, VT-NMR can be used to study the dynamics of the hydrogen bonding of the carboxylic acid group. nist.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. Gas chromatography-mass spectrometry, in particular, offers a powerful combination of separation and identification capabilities.

The fragmentation of benzoic acid and its derivatives typically involves the loss of the carboxylic acid group or fragments from the substituent groups. For this compound, one would anticipate a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation could involve the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), or cleavage of the methylsulfanyl group (-SCH₃). The presence of the methyl group on the benzene ring would also influence the fragmentation, potentially leading to the formation of a tropylium-like ion, a common fragmentation pathway for toluene (B28343) derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. researchgate.netresearchgate.net

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Structure | Predicted m/z |

| Molecular Ion | [C₉H₁₀O₂S]⁺ | 182 |

| Loss of -OH | [C₉H₉OS]⁺ | 165 |

| Loss of -COOH | [C₈H₉S]⁺ | 137 |

| Loss of -SCH₃ | [C₈H₇O₂]⁺ | 135 |

Note: The m/z values are predicted based on the structure of this compound and common fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, these transitions are often associated with π-systems and non-bonding electrons.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electrons of the benzene ring and the non-bonding electrons of the sulfur and oxygen atoms. The presence of the carboxylic acid and methylsulfanyl groups as substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). These substituents can act as chromophores and auxochromes, causing shifts in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

The electronic spectrum of thioanisole, a related compound, shows absorption bands in the UV region. The introduction of a carboxyl and a methyl group to this basic structure would likely result in a more complex spectrum with potential shifts in the absorption maxima due to the electronic effects of these substituents. The electronic transitions in such molecules are typically of the π → π* and n → π* type.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of closely related analogues provides significant insights into its likely molecular conformation, crystal packing, and intermolecular interactions.

Studies on substituted benzoic acid derivatives reveal that the planarity of the molecule can be significantly influenced by the nature and position of the substituents. For instance, in the crystal structure of 4-Methyl-2-(2-methylanilino)benzoic acid, the molecule is twisted, with a considerable dihedral angle between the two aromatic rings. nih.gov This twisting is a result of steric hindrance between the substituents in the ortho position.

Given the presence of the methylsulfanyl group at the 2-position of this compound, steric interactions with the carboxylic acid group are likely. This would probably lead to a non-planar conformation where the carboxylic acid group is twisted out of the plane of the benzene ring. The dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group would be a key parameter in defining this conformation.

Table 2: Dihedral Angles in Analogous Benzoic Acid Derivatives

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

| 4-Methyl-2-(2-methylanilino)benzoic acid | 50.86(5) | nih.gov |

| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | 42.44(7) | nih.gov |

| (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone | 43.70(2) | nih.gov |

The crystal packing of carboxylic acids is often dominated by the formation of strong hydrogen bonds. In many benzoic acid derivatives, the molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov This is a very common and robust supramolecular synthon.

In addition to these strong hydrogen bonds, weaker intermolecular interactions such as C-H···O interactions also play a crucial role in stabilizing the crystal structure. These interactions involve a hydrogen atom attached to a carbon atom acting as a hydrogen bond donor and an oxygen atom as the acceptor. For this compound, the oxygen atoms of the carboxylic acid group and the hydrogen atoms of the methyl groups and the aromatic ring could all participate in such interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular interactions.

Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

| Contact Type | Contribution (%) |

| H···H | 53.2 |

| C···H/H···C | 28.9 |

| O···H/H···O | 13.8 |

Data from the Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, a compound with similar functional groups. nih.gov

Advanced Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry – Thermogravimetric Analysis (DSC-TGA))

Advanced thermal analysis techniques are indispensable for characterizing the physicochemical properties of materials such as this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information regarding the thermal stability, phase transitions, and purity of the compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is adept at identifying thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum provides the melting temperature, while the area under the peak is proportional to the enthalpy of fusion. The sharpness of the peak can also offer an initial indication of the sample's purity; impurities typically lead to a broader melting range at a lower temperature.

Thermogravimetric Analysis (TGA) monitors the mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition profile of a material. When analyzing this compound, the TGA curve would indicate the temperature at which the compound begins to lose mass due to decomposition. The resulting data can be used to determine the onset temperature of decomposition and the temperatures at which the rate of mass loss is maximal. The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Table 1: Representative Thermal Analysis Data for Substituted Benzoic Acids

| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Mass Loss (%) |

|---|---|---|---|---|---|

| Benzoic Acid | Melting | ~121 | ~122.4 | ~147 | N/A |

| p-Toluic Acid (4-Methylbenzoic acid) | Melting | ~179 | ~181 | ~180 | N/A |

| 2-Nitrobenzoic Acid | Melting | ~146 | ~147.5 | ~135 | N/A |

| Benzoic Acid | Decomposition | >200 | - | - | >95 |

Note: The data in this table are representative values for analogous compounds and are intended to illustrate the typical thermal behavior. Actual values for this compound may vary.

Chromatographic Techniques for Purity and Separation (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from its isomers and potential impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose due to its high resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity determination and separation of non-volatile organic compounds. For substituted benzoic acids, reversed-phase HPLC (RP-HPLC) is the most common mode employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation of this compound and its analogues is based on their differential partitioning between the stationary and mobile phases. The retention time of the compound is influenced by its polarity, which is determined by the methyl, methylsulfanyl, and carboxylic acid functional groups. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid group. Operating at a pH below the pKa of the benzoic acid (~4.2) ensures that the compound is in its neutral, more retained form, leading to better peak shape and resolution. nih.gov Acidic modifiers such as formic acid, acetic acid, or phosphoric acid are often added to the mobile phase to control the pH. nih.gov

Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore. The detection wavelength is usually set at a λmax where the compound exhibits maximum absorbance, ensuring high sensitivity. Purity is assessed by integrating the peak area of the main compound and any impurities present in the chromatogram. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks.

HPLC is also crucial for the separation of positional isomers (e.g., 3-Methyl-2-(methylsulfanyl)benzoic acid or 4-Methyl-3-(methylsulfanyl)benzoic acid) which can be challenging due to their similar physicochemical properties. semanticscholar.org Optimization of the mobile phase composition, column chemistry, and temperature is often necessary to achieve baseline separation of such closely related species.

Table 2: Typical HPLC Conditions for the Analysis of Substituted Benzoic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 50:50 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10-20 µL |

Note: These conditions are illustrative for the analysis of benzoic acid derivatives and would require optimization for the specific analysis of this compound. nih.govekb.eg

Computational Chemistry and Quantum Mechanical Studies on 4 Methyl 2 Methylsulfanyl Benzoic Acid

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach allows for the prediction of UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. For derivatives of benzoic acid, TD-DFT has been successfully employed to understand their photophysical and photochemical characteristics. researchgate.netresearchgate.net

In a typical TD-DFT study on a molecule like 4-Methyl-2-(methylsulfanyl)benzoic acid, the first step involves optimizing the ground-state geometry. Subsequently, the vertical excitation energies are calculated. The choice of exchange-correlation (XC) functional is crucial for the accuracy of the results. Studies on similar benzoic acid derivatives have shown that range-separated hybrid functionals, such as CAM-B3LYP, and meta-hybrid GGA functionals, like M06-2X, often provide excellent agreement with experimental data and high-level theoretical benchmarks. researchgate.net

A molecular orbital analysis is generally performed to characterize the nature of the electronic transitions. For benzoic acid derivatives, low-lying transitions often exhibit a π to π* character, localized on the aromatic ring. The substituents, in this case, the methyl and methylsulfanyl groups, can influence the energies of the molecular orbitals and thus the absorption wavelengths. The solvent environment also plays a significant role in the UV-Vis spectra of polar molecules like benzoic acids. Therefore, incorporating a solvent model, such as the cluster-continuum model, in the TD-DFT calculations is essential for accurate predictions of spectra in solution. researchgate.net The predicted spectrum is typically a series of discrete lines, each corresponding to an electronic transition. To compare with experimental spectra, these lines are often broadened using a Gaussian or Lorentzian function.

Prediction of Spectroscopic Parameters (e.g., GIAO ¹H and ¹³C NMR Chemical Shifts)

The prediction of NMR chemical shifts using quantum chemical methods is a valuable tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. For a molecule such as this compound, theoretical calculations of ¹H and ¹³C NMR spectra can provide insights into its electronic structure.

The process begins with the optimization of the molecular geometry at a suitable level of theory, often a density functional theory (DFT) method like B3LYP with a basis set such as 6-311G(d,p). Following geometry optimization, the GIAO NMR calculations are performed at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. docbrown.info

Non-Linear Optical (NLO) Properties Prediction and First-Order Hyperpolarizability Studies

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules, thereby guiding the design of new materials. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

The prediction of β for this compound can be carried out using DFT calculations. The choice of functional and basis set is critical for obtaining reliable results. Functionals such as B3LYP, CAM-B3LYP, and M06-2X have been shown to provide a good balance between accuracy and computational cost for the calculation of hyperpolarizability. researchgate.netmdpi.com The calculations involve determining the response of the molecule to an external electric field. The components of the hyperpolarizability tensor are calculated, and from these, the magnitude of the first hyperpolarizability is determined.

For a molecule to exhibit a significant NLO response, it typically needs to have a large dipole moment and a considerable difference between the ground and excited state dipole moments, which is often associated with intramolecular charge transfer. In this compound, the presence of both electron-donating (methyl and methylsulfanyl) and electron-withdrawing (carboxylic acid) groups on the benzene (B151609) ring can facilitate intramolecular charge transfer, potentially leading to a notable NLO response. Computational studies can elucidate the relationship between the molecular structure and the NLO properties, providing valuable insights for the design of new NLO materials. nih.govmdpi.com

Solvation Effects on Molecular Properties using Continuum Solvation Models (e.g., COSMO)

The properties of a molecule can be significantly influenced by its environment, particularly in the solution phase. Continuum solvation models, such as the Conductor-like Screening Model (COSMO), are widely used to account for the effects of a solvent in quantum chemical calculations. These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that encloses the solute molecule.

For this compound, the use of a continuum solvation model is important for accurately predicting its properties in solution, such as its geometry, dipole moment, and spectroscopic characteristics. For instance, the solubility of benzoic acid and its derivatives is highly dependent on the solvent. jbiochemtech.com COSMO calculations can be used to estimate the solvation free energy, which is a key factor in determining solubility.

The process involves performing a geometry optimization of the molecule within the solvent cavity, followed by the calculation of the desired properties. The inclusion of the solvent model can lead to changes in the molecular geometry, particularly for flexible groups like the carboxylic acid and methylsulfanyl groups, and can also affect the electronic structure and, consequently, the predicted spectroscopic properties. By performing calculations in different solvents (represented by their dielectric constants), it is possible to study the effect of solvent polarity on the molecular properties of this compound.

Molecular Modeling and Docking Studies for Biochemical Interaction Analysis

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein or DNA. These methods are crucial in drug discovery and development for predicting the binding affinity and mode of a ligand to a biological target.

For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor. The process begins with obtaining the three-dimensional structures of both the ligand and the target protein. The structure of the ligand can be optimized using quantum chemical methods. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Docking software, such as AutoDock Vina, is then used to explore the possible binding poses of the ligand within the active site of the protein. scielo.org.mx The software calculates a scoring function to estimate the binding affinity for each pose. The results of a docking study can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. physchemres.org This information can be used to understand the structure-activity relationship (SAR) and to guide the design of more potent and selective analogs. While no specific docking studies for this compound were found, the general methodology is widely applied to similar molecules to explore their biochemical interactions. nih.govmdpi.comindexcopernicus.com

Applications and Future Directions in Chemical Research of 4 Methyl 2 Methylsulfanyl Benzoic Acid

Role as an Intermediate in Agrochemical Synthesis

The benzoic acid scaffold is a cornerstone in the development of various agrochemicals. The presence of the methylsulfanyl (-SCH₃) group and the carboxylic acid (-COOH) group on the benzene (B151609) ring of 4-Methyl-2-(methylsulfanyl)benzoic acid makes it a versatile precursor for creating more complex, biologically active molecules. The sulfur atom, in particular, can be oxidized to sulfoxide (B87167) or sulfone groups, further expanding its synthetic potential. The isomer, 2-(Methylthio)benzoic acid, is noted as an important intermediate in the synthesis of agrochemicals. chemdad.comchemicalbook.com

Substituted benzoic acids are critical starting materials for several classes of herbicides. google.commdpi.com Sulfonylurea herbicides, known for their high efficacy at low application rates, are a prime example. jlu.edu.cn The synthesis of these complex molecules often involves the reaction of a substituted benzoic acid derivative with a sulfonamide. researchgate.net For instance, 2-aminosulfonyl-benzoic acid methyl ester is a known metabolite of the sulfonylurea herbicide metsulfuron-methyl. nih.gov The structure of this compound allows for its conversion into a corresponding sulfonyl chloride or other activated derivative, which could then be used to build a sulfonylurea herbicide. While direct synthesis pathways using this specific compound are not prominently documented, its potential as a research candidate for new sulfonylureas is clear.

The table below summarizes major herbicide classes that utilize benzoic acid derivatives as key precursors.

| Herbicide Class | General Role of Benzoic Acid Moiety | Example Precursor/Related Compound |

| Sulfonylureas | Forms the core aromatic structure to which the sulfonyl and urea (B33335) bridges are attached. researchgate.net | 2-(Aminosulfonyl)benzoic acid methyl ester nih.gov |

| Benzoic Acids | Acts as the primary active compound (synthetic auxin). | Dicamba (3,6-dichloro-2-methoxybenzoic acid) mdpi.com |

| Benzoylcyclohexanediones | Serves as the key acylating agent in the final synthesis step (e.g., for Mesotrione). | 2-Nitro-4-(methylsulfonyl)benzoyl chloride |

The utility of thio-substituted benzoic acids extends to the synthesis of fungicides and insecticides. Organic molecules containing sulfur often exhibit a range of biocidal activities. The general class of 2-(methylthio)benzoic acid, an isomer of the title compound, is recognized for its role as an intermediate in the broader agrochemical field, which includes fungicides and insecticides. chemdad.comchemicalbook.com The lipophilicity and reactivity of the methylsulfanyl group can be exploited to design molecules that effectively interact with biological targets in pests and fungi.

Utility in Pharmaceutical and Medicinal Chemistry Synthesis (as a building block/intermediate)

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for a vast array of therapeutic agents. preprints.org The isomer 2-(Methylthio)benzoic acid is explicitly mentioned as a key intermediate in the synthesis of pharmaceuticals. chemdad.comchemicalbook.com

The incorporation of a 4-methyl and a 2-methylsulfanyl group onto the benzoic acid ring modifies the molecule's properties, such as its size, polarity, and ability to bind to biological targets. These modifications are crucial in drug design for optimizing a compound's pharmacokinetic and pharmacodynamic profile. Research into related molecules, such as ethyl 2-methylsulfanylbenzoate, has suggested potential antimicrobial and anticancer properties, highlighting the therapeutic promise of this structural class. Benzoic acid derivatives are integral to the synthesis of drugs for treating a wide range of conditions, from inflammation to cancer. preprints.org

Contributions to Materials Science and Polymer Chemistry

In materials science, functionalized aromatic carboxylic acids are valuable monomers for creating advanced polymers and specialty chemicals like dyes and pigments.

Carboxylic acids are primary components in the synthesis of condensation polymers such as polyesters and polyamides. britannica.com By reacting the carboxylic acid group of this compound with an alcohol or an amine, it can be incorporated into a polymer chain. This process allows for the creation of sulfur-containing polymers. scut.edu.cnmdpi.com Introducing sulfur into the polymer backbone can enhance properties like thermal stability, refractive index, and affinity for certain metals. While this specific molecule is not a common commodity monomer, it represents a class of specialty precursors that could be used to synthesize functional polymers for advanced applications. polysciences.com